molecular formula C25H26N6O B3788272 N-[2-[1-[(5-phenyl-1H-pyrazol-4-yl)methyl]piperidin-4-yl]pyrazol-3-yl]benzamide

N-[2-[1-[(5-phenyl-1H-pyrazol-4-yl)methyl]piperidin-4-yl]pyrazol-3-yl]benzamide

Cat. No.: B3788272
M. Wt: 426.5 g/mol
InChI Key: RWPRUFAYUJVWEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-[1-[(5-phenyl-1H-pyrazol-4-yl)methyl]piperidin-4-yl]pyrazol-3-yl]benzamide is a complex organic compound that features a pyrazole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[1-[(5-phenyl-1H-pyrazol-4-yl)methyl]piperidin-4-yl]pyrazol-3-yl]benzamide typically involves multiple steps, starting with the preparation of the pyrazole core. The pyrazole ring can be synthesized through the reaction of hydrazine with 1,3-diketones under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and green chemistry principles can further enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-[1-[(5-phenyl-1H-pyrazol-4-yl)methyl]piperidin-4-yl]pyrazol-3-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups such as halogens, alkyl, or aryl groups.

Scientific Research Applications

N-[2-[1-[(5-phenyl-1H-pyrazol-4-yl)methyl]piperidin-4-yl]pyrazol-3-yl]benzamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[2-[1-[(5-phenyl-1H-pyrazol-4-yl)methyl]piperidin-4-yl]pyrazol-3-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[2-[1-[(5-phenyl-1H-pyrazol-4-yl)methyl]piperidin-4-yl]pyrazol-3-yl]benzamide include other pyrazole derivatives, such as:

  • 1-phenyl-3-(4-pyridyl)-2-pyrazoline
  • 3,5-diphenyl-1H-pyrazole
  • 4-(4-chlorophenyl)-1H-pyrazole

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern and the presence of the piperidine and benzamide groups. These structural features contribute to its unique chemical properties and potential biological activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-[2-[1-[(5-phenyl-1H-pyrazol-4-yl)methyl]piperidin-4-yl]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N6O/c32-25(20-9-5-2-6-10-20)28-23-11-14-27-31(23)22-12-15-30(16-13-22)18-21-17-26-29-24(21)19-7-3-1-4-8-19/h1-11,14,17,22H,12-13,15-16,18H2,(H,26,29)(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWPRUFAYUJVWEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=CC=N2)NC(=O)C3=CC=CC=C3)CC4=C(NN=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-[1-[(5-phenyl-1H-pyrazol-4-yl)methyl]piperidin-4-yl]pyrazol-3-yl]benzamide
Reactant of Route 2
N-[2-[1-[(5-phenyl-1H-pyrazol-4-yl)methyl]piperidin-4-yl]pyrazol-3-yl]benzamide
Reactant of Route 3
N-[2-[1-[(5-phenyl-1H-pyrazol-4-yl)methyl]piperidin-4-yl]pyrazol-3-yl]benzamide
Reactant of Route 4
N-[2-[1-[(5-phenyl-1H-pyrazol-4-yl)methyl]piperidin-4-yl]pyrazol-3-yl]benzamide
Reactant of Route 5
N-[2-[1-[(5-phenyl-1H-pyrazol-4-yl)methyl]piperidin-4-yl]pyrazol-3-yl]benzamide
Reactant of Route 6
Reactant of Route 6
N-[2-[1-[(5-phenyl-1H-pyrazol-4-yl)methyl]piperidin-4-yl]pyrazol-3-yl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.